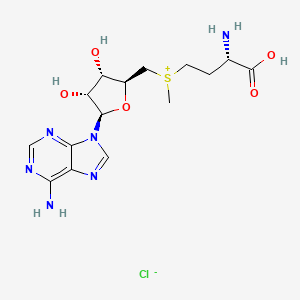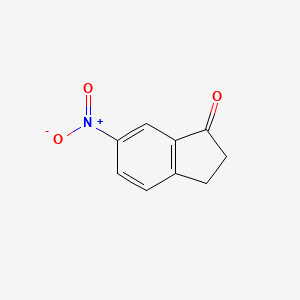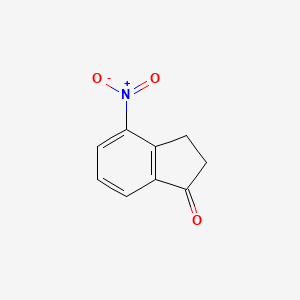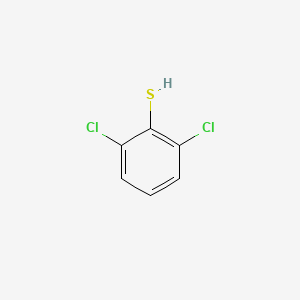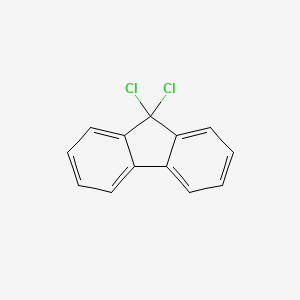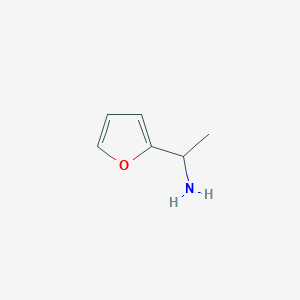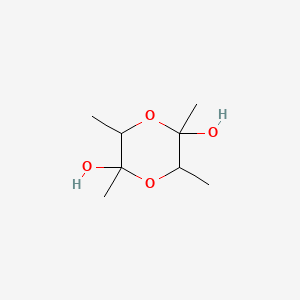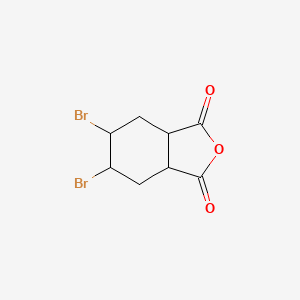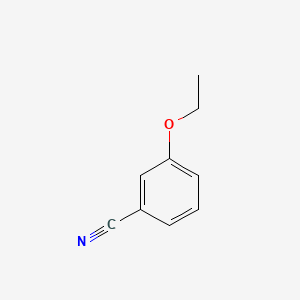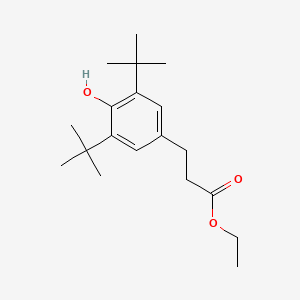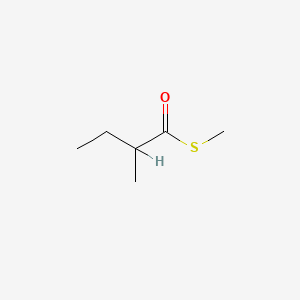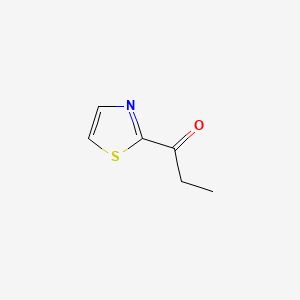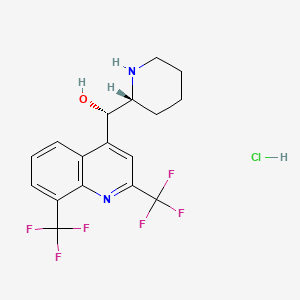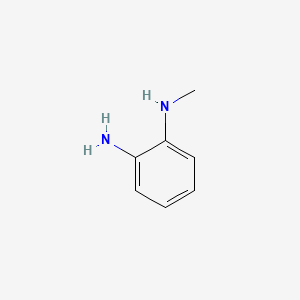
N-甲基-邻苯二胺
概述
描述
N-Methyl-o-phenylenediamine is a derivative of phenylenediamine, which is an organic compound consisting of a benzene ring with two amine groups (-NH2) substituted in the ortho position. The N-methyl derivative indicates the presence of a methyl group attached to one of the nitrogen atoms. This compound is a key intermediate in various chemical syntheses and applications, including the production of polymers, dyes, and as a reagent in analytical chemistry.
Synthesis Analysis
The synthesis of N-Methyl-o-phenylenediamine derivatives can be achieved through various methods. For instance, a triphenylamine-containing aromatic diamine was synthesized by cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Another method involves the Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester, with glacial acetic acid as a solvent, leading to a highly symmetric multi-branched compound . These methods demonstrate the versatility in synthesizing N-Methyl-o-phenylenediamine derivatives with different substituents, which can significantly alter their properties and applications.
Molecular Structure Analysis
The molecular structure of N-Methyl-o-phenylenediamine derivatives can vary depending on the substituents attached to the nitrogen atoms. For example, the crystal structure of N,N'-ditosyl-p-phenylenediamine was determined, showing layers of hydrogen-bonded molecules with rigid phenyl rings and flexible sulfonamide linkages . The molecular and crystal structures of macrocyclic ligands derived from N-Methyl-o-phenylenediamine were characterized by X-ray crystallography, confirming the presence of strong intramolecular hydrogen bonds .
Chemical Reactions Analysis
N-Methyl-o-phenylenediamine derivatives undergo various chemical reactions. They can react with aldehydes to form bridged heterocycles , and with oxidizing agents, leading to the formation of different oxidation products . The electrochemical properties of these derivatives can be altered by changing the substituents, which is useful in applications such as signal amplification in immunohistochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-o-phenylenediamine derivatives are influenced by their molecular structure. These compounds exhibit good solubility in organic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) . They also show useful levels of thermal stability, which is beneficial for the production of materials that require high-temperature processing . The electrochemical studies indicate that the first oxidation potential of these compounds depends significantly on the substituents, which is crucial for their application as antioxidants in the rubber industry .
科学研究应用
肌毒性和自氧化
已知包括 N-甲基-邻苯二胺在内的 N-甲基对苯二胺会导致大鼠骨骼肌和心肌坏死。它们的毒性与其体外自氧化速率成正比。这种关系表明氧化过程中形成的活性物质可能参与引发毒性作用。Munday 等人 (1990 年) 的研究强调了各种 N-甲基对苯二胺的体外氧化速率与其体内毒性之间的这种联系 (Munday、Manns、Fowke 和 Hoggard,1990 年)。
非水电池中的溶解度和稳定性
N-甲基-邻苯二胺衍生物如 N,N,N',N'-四甲基对苯二胺 (TMPD) 因其在非水性锂流动电池中的应用而受到研究。甲基取代增强了溶解度和化学稳定性,展示了在高电压下的两电子氧化还原反应。这使得它们成为电池应用中可行的能量密度氧化还原对,正如 Kim 等人 (2017 年) 所详述的 (Kim、Lee、Han、Ryu 和 Oh,2017 年)。
橡胶抗氧化剂中的氧化产物
N-甲基-邻苯二胺衍生物作为抗氧化剂在橡胶工业中具有重要意义。它们的电化学和光谱性质已被广泛研究,揭示了稳定氧化产物的形成及其在橡胶制造过程中的行为。Rapta 等人 (2009 年) 的研究讨论了这一应用 (Rapta、Vargová、Polovková、Gatial、Omelka、Majzlík 和 Breza,2009 年)。
电化学氧化和衍生物合成
N,N-二烷基对苯二胺(包括 N-甲基-邻苯二胺)的电化学氧化已被探索用于合成氰化物和二氰化物衍生物。这项研究开辟了合成这些化合物的新方法,为绿色化学实践做出了贡献。Nematollahi 等人 (2016 年) 深入研究了这一应用 (Nematollahi、Ghasemi、Sharafi-kolkeshvandi 和 Varmaghani,2016 年)。
过氧化氢检测
N-甲基-邻苯二胺衍生物已被用于开发用于比色检测过氧化氢的水溶性显色试剂。这一应用在临床分析中至关重要,其中检测的灵敏性和波长是关键因素。Mizoguchi、Ishiyama 和 Shiga (1998 年) 对这一用途提供了见解 (Mizoguchi、Ishiyama 和 Shiga,1998 年)。
光合电子通量恢复
在与光合作用相关的研究中,已证明包括 N-甲基-邻苯二胺在内的苯二胺可以刺激受抑制叶绿体的光合电子通量。这项研究有助于我们了解光合作用过程以及操纵它们的方式。Selman (1976 年) 的研究提供了有关此应用的更多详细信息 (Selman,1976 年)。
安全和危害
属性
IUPAC Name |
2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043756 | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-o-phenylenediamine | |
CAS RN |
4760-34-3 | |
| Record name | N-Methyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


